molecular formula C4H7ClN4O2 B599221 methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride CAS No. 142782-22-7

methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride

Cat. No.: B599221
CAS No.: 142782-22-7
M. Wt: 178.576
InChI Key: MGRNUMFYRVKLEO-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride (CAS: 142782-22-7, 3641-14-3; molecular formula: C₄H₇ClN₄O₂; molecular weight: 178.58) is a triazole-based heterocyclic compound characterized by a carboxylate ester group at position 3 and an amino substituent at position 5 of the triazole ring, with a hydrochloride counterion . It serves as a versatile building block in medicinal chemistry, particularly for synthesizing enzyme inhibitors and heterocyclic derivatives via reactions such as Huisgen cycloaddition or coupling with carboxylic acids . The compound exhibits moderate solubility in polar solvents (e.g., water, methanol) due to its ionic nature and is often analyzed via reverse-phase HPLC (logP = -0.686 for the free base) .

Properties

IUPAC Name

methyl 3-amino-1H-1,2,4-triazole-5-carboxylate;hydrochloride
Source PubChem
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InChI

InChI=1S/C4H6N4O2.ClH/c1-10-3(9)2-6-4(5)8-7-2;/h1H3,(H3,5,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MGRNUMFYRVKLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10888977
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
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Molecular Weight

178.58 g/mol
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CAS No.

142782-22-7
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
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Preparation Methods

Non-Diazo Three-Step Synthesis from Thiosemicarbazide

The most scalable method involves thiosemicarbazide (C₃H₇N₃S) and oxalic acid (C₂H₂O₄) as starting materials. This route avoids hazardous diazotization steps and proceeds as follows:

Step 1: Condensation and Cyclization
Thiosemicarbazide reacts with oxalic acid in water at 60°C for 6 hours, forming intermediate 4 (5-mercapto-1,2,4-triazole-3-carboxylic acid). Sodium hydroxide (4 g, 100 mmol) is added to the same pot, inducing cyclization at 60°C for 8 hours. Acid neutralization precipitates intermediate 4 as a white solid (yield: 85–90%).

Step 2: Oxidative Desulfurization
Intermediate 4 undergoes oxidation with 50% nitric acid at 80°C for 6 hours, removing the mercapto group to yield intermediate 5 (5-amino-1,2,4-triazole-3-carboxylic acid). Neutralization with NaOH removes residual nitrate byproducts.

Step 3: Esterification
Intermediate 5 reacts with methanol under sulfuric acid catalysis (2% w/w) to form methyl 5-amino-1H-1,2,4-triazole-3-carboxylate. The esterification achieves >95% conversion, with a total process yield of 58% after purification.

Hydrochloride Salt Formation

The free base ester is converted to its hydrochloride salt through two approaches:

Method A: Direct Protonation
Dissolving methyl 5-amino-1H-1,2,4-triazole-3-carboxylate in anhydrous HCl-saturated methanol precipitates the hydrochloride salt (Compound 1). Key parameters include:

ParameterValue
Temperature0–5°C
Reaction Time2 hours
Yield92–95%
Purity (HPLC)>99%

Method B: Acetylation Followed by Salt Formation
Acetylation with neat acetic anhydride (Ac₂O) at 20°C produces methyl 1-acetyl-5-amino-1H-1,2,4-triazole-3-carboxylate (Compound 3). Subsequent HCl treatment in ethanol removes the acetyl group, yielding the hydrochloride salt:

Compound 3+HClCompound 1+Acetic Acid\text{Compound 3} + \text{HCl} \rightarrow \text{Compound 1} + \text{Acetic Acid}

Regioselective Modifications and Byproduct Control

Acetylation Behavior

The free amino group at position 5 exhibits distinct reactivity:

  • Monoacetylation : At 20°C, only the N1 nitrogen is acetylated, forming Compound 3 exclusively.

  • Diacetylation : Boiling Ac₂O (140°C) acetylates both N1 and the exocyclic amine, yielding two isomers:

    • Isomer 4 : Methyl 1-acetyl-3-(acetylamino)-1H-1,2,4-triazole-5-carboxylate

    • Isomer 5 : Methyl 1-acetyl-5-(acetylamino)-1H-1,2,4-triazole-3-carboxylate

Byproduct Mitigation

Critical impurities arise from:

  • Incomplete Desulfurization : Residual mercapto groups form disulfide dimers unless nitric acid concentration exceeds 40%.

  • Over-Esterification : Prolonged exposure to sulfuric acid (>12 hours) degrades the triazole ring, necessitating strict time control.

Analytical Characterization

Structural Confirmation

¹H NMR (D₂O, 400 MHz) :

  • δ 3.90 (s, 3H, COOCH₃)

  • δ 6.20 (br s, 2H, NH₂)

  • δ 8.15 (s, 1H, triazole-H)

IR (KBr) :

  • 3420 cm⁻¹ (N-H stretch)

  • 1725 cm⁻¹ (C=O ester)

  • 1650 cm⁻¹ (C=N triazole)

Purity Assessment

HPLC analysis on a Newcrom R1 column (3 µm, 150 × 4.6 mm) with MeCN/H₂O/H₃PO₄ (20:80:0.1) mobile phase shows a single peak at 4.2 minutes.

Comparative Evaluation of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Non-Diazo- Green solvent (water)- Requires nitric acid handling58
- No column chromatography
HCl Protonation- High purity (>99%)- Anhydrous conditions needed95
Acetylation Route- Regioselective control- Generates acidic waste78

Industrial Scalability Considerations

Solvent Recovery

The non-diazo method allows 90% water recovery via distillation, reducing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. For example, as a precursor to Ribavirin, it interferes with viral replication by inhibiting viral RNA polymerase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride belongs to a broader class of triazole carboxylates. Below is a comparative analysis of its structural analogs, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate HCl (142782-22-7) C₄H₇ClN₄O₂ 178.58 5-NH₂, 3-COOCH₃, HCl Building block for AChE inhibitors; high polarity
Methyl 5-azido-1,2,4-triazole-3-carboxylate (N/A) C₄H₄N₆O₂ 168.11 5-N₃, 3-COOCH₃ Precursor for Huisgen "click" chemistry
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (40253-47-2) C₆H₈N₄O₂ 168.15 5-CH₃, 3-COOCH₂CH₃ Lower polarity (logP ~0.2); antimicrobial studies
3-Methyl-1H-1,2,4-triazole-5-carboxylic acid HCl (1955499-43-0) C₄H₆ClN₃O₂ 163.56 3-CH₃, 5-COOH, HCl Higher acidity (pKa ~3.5); metal coordination
Methyl 2-(5-amino-1H-triazol-3-yl)benzoate HCl (1279219-12-3) C₁₀H₁₁ClN₄O₂ 254.67 Benzoyl group at C2 Enhanced lipophilicity; kinase inhibitor scaffolds

Key Findings:

Substituent Effects on Reactivity: The amino group at position 5 in the target compound enables nucleophilic substitution or coupling reactions (e.g., with EDCI/DMAP), making it valuable for synthesizing inhibitors like those targeting Factor XIIa . Replacement of the amino group with an azido moiety (CAS N/A) allows participation in Huisgen cycloadditions to form bitriazolyl constructs, useful in drug discovery .

Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound enhances stability compared to free carboxylic acids (e.g., 3-methyl-1H-1,2,4-triazole-5-carboxylic acid HCl), which are prone to decarboxylation under acidic conditions .

Halogenation Impact :

  • Bromo or chloro derivatives (e.g., ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, CAS 774608-89-8) exhibit increased electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions .

Solubility and Bioactivity :

  • The hydrochloride salt form improves aqueous solubility compared to neutral analogs like ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate, which is more lipophilic (logP ~0.2) .
  • Incorporation of a benzoyl group (CAS 1279219-12-3) enhances membrane permeability, critical for central nervous system-targeting drugs .

Biological Activity

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring that enhances its solubility and reactivity. The compound's molecular formula is C4H6N4O2C_4H_6N_4O_2 with a molecular weight of approximately 158.12 g/mol. The presence of the amino group allows for various chemical modifications, which can lead to derivatives with enhanced biological properties.

The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor. The triazole ring can interact with the active sites of various enzymes, modulating their activity. This interaction can lead to:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit enzymes involved in crucial metabolic pathways, which can be beneficial in treating diseases caused by pathogens that rely on these pathways for survival .

Antiparasitic Activity

One notable application of this compound is in the treatment of Chagas disease caused by Trypanosoma cruzi. Research has demonstrated that derivatives of this compound exhibit significant antiparasitic activity. For example:

  • Case Study : A study optimized a series of 5-amino-1,2,3-triazole derivatives that showed submicromolar activity against T. cruzi, leading to a reduction in parasite burden in mouse models .

Antimicrobial Properties

The compound also exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Activity Target Outcome
AntiparasiticTrypanosoma cruziSignificant reduction in burden
AntimicrobialVarious bacteriaInhibition of growth

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions including oxidation and substitution reactions. These reactions can yield various derivatives that may possess enhanced biological activities.

Synthesis Pathway

The synthesis typically follows these steps:

  • Formation of Triazole Ring : The initial step involves the reaction between hydrazine derivatives and carbonyl compounds.
  • Carboxylation : Subsequent carboxylation leads to the formation of the carboxylic acid derivative.
  • Methylation : Finally, methylation can yield the ester form which is often more soluble and bioavailable.

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Optimization Studies : Research has focused on optimizing the structure for improved pharmacokinetic properties such as solubility and metabolic stability. Compounds derived from this triazole framework have shown promising results in preclinical trials .

Q & A

Basic: What are the recommended synthetic pathways for methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride?

Methodological Answer:
The compound can be synthesized via two primary routes:

  • Route 1 : Condensation of succinic anhydride with aminoguanidine hydrochloride under acidic conditions, followed by cyclization and esterification with methanol. This pathway is analogous to methods used for related triazole-carboxylates .
  • Route 2 : Direct functionalization of 5-amino-1H-1,2,4-triazole-3-carboxylic acid via esterification with methanol in the presence of HCl, yielding the hydrochloride salt .
    Key Considerations :
  • Monitor reaction pH to avoid over-protonation of the amino group.
  • Purify via recrystallization from ethanol/water mixtures to isolate the hydrochloride form.

Advanced: How can tautomerism in the triazole ring impact characterization data?

Methodological Answer:
The 1,2,4-triazole core exhibits tautomerism between 1H and 4H forms, which complicates spectral interpretation:

  • NMR Analysis : Use 1H^1H-15N^{15}N HMBC to resolve ambiguity in NH/amine proton assignments.
  • X-ray Crystallography : Crystallize the compound in a non-polar solvent (e.g., ethyl acetate) to stabilize a single tautomer. For example, methyl 1,2,4-triazole-3-carboxylate crystallizes in the 1H-form (InChI Key: QMPFMODFBNEYJH) .
    Data Contradiction : Discrepancies in melting points or 1H^1H NMR shifts between studies may arise from tautomeric equilibria or salt formation .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography).
  • Mass Spectrometry : Use ESI-MS in positive mode to observe [M+H]+^+ and [M+Cl]+^+ adducts (expected m/z: ~191 for the free base; ~227 for the hydrochloride).
  • FTIR : Identify ester carbonyl (~1700 cm1^{-1}) and triazole ring vibrations (~1500–1600 cm1^{-1}) .

Advanced: How can computational methods resolve ambiguities in tautomeric or conformational states?

Methodological Answer:

  • DFT Calculations : Optimize geometries of tautomers at the B3LYP/6-31G(d) level to predict 13C^{13}C NMR chemical shifts. Compare with experimental data to identify the dominant tautomer.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) to model tautomeric equilibria. This is critical for interpreting solubility or reactivity differences .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing or handling powders to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). Avoid aqueous rinses to prevent HCl release .

Advanced: How does the hydrochloride salt influence reactivity in nucleophilic substitutions?

Methodological Answer:
The HCl salt enhances solubility in polar solvents (e.g., water, methanol), but the chloride ion can act as a competing nucleophile.

  • Mitigation : Use a mild base (e.g., NaHCO3_3) to generate the free amine in situ before reactions with electrophiles like acyl chlorides .
  • Example : Reactivity with benzoyl chloride yields N-substituted derivatives, but excess base may deprotonate the triazole ring, altering regioselectivity .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

  • Nucleoside Analog Synthesis : The ester group facilitates coupling with ribose or deoxyribose moieties to create antiviral or anticancer prodrugs (e.g., analogues of Ribavirin) .
  • Metal Coordination : The amino and carboxylate groups act as ligands for transition metals (e.g., Cu2+^{2+}), useful in catalysis or bioimaging .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Methodological Answer:

  • Ester Bioisosteres : Replace the methyl ester with a prodrug moiety (e.g., pivaloyloxymethyl) to enhance oral bioavailability.
  • Salt Forms : Screen alternative counterions (e.g., tosylate, mesylate) to modulate solubility and crystallinity .

Basic: What solvents are optimal for recrystallization?

Methodological Answer:

  • Hydrochloride Salt : Use ethanol/water (3:1 v/v) for high-purity crystals.
  • Free Base : Recrystallize from acetone/hexane mixtures. Avoid DMSO due to high boiling point and potential solvate formation .

Advanced: How to address contradictions in reported spectral data?

Methodological Answer:

  • Source Identification : Verify if discrepancies arise from salt vs. free base forms (e.g., 1H^1H NMR of the hydrochloride in D2 _2O vs. free base in DMSO-d6_6).
  • Dynamic Effects : Variable-temperature NMR can reveal tautomerization or rotameric equilibria not evident at room temperature .

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